L-Thyronine-13C6
Description
Properties
Molecular Formula |
C₉¹³C₆H₁₅NO₄ |
|---|---|
Molecular Weight |
279.24 |
Synonyms |
O-(4-Hydroxyphenyl)-L-tyrosine-13C6; Desiodothyroxine-13C6; L-Thyronine-13C6; O-(4-Hydroxyphenyl)tyrosine-13C6; Thyronine-13C6; β-(p-Hydroxyphenoxy)phenylalanine-13C6 |
Origin of Product |
United States |
Preparation Methods
Chan-Lam Coupling-Based Synthesis
The Chan-Lam coupling reaction serves as the cornerstone for constructing the diphenyl ether backbone of L-thyronine-¹³C₆. This method involves the union of a boronic acid derivative with a tyrosine analog under copper-mediated conditions (Scheme 1).
Key Steps :
-
Protection of Phenolic Hydroxyl Groups : The phenolic hydroxyl groups of 4-hydroxy-¹³C₆-benzene boronic acid are protected as methoxy ethers to prevent undesired side reactions during coupling.
-
Coupling with Tyrosine Derivatives : The boronic acid reacts with N-acetyl-L-tyrosine ethyl ester in the presence of copper(II) acetate and pyridine, forming the diphenyl ether linkage.
-
Deprotection and Purification : Sequential removal of protective groups (methoxy, acetyl, and ester) yields L-thyronine-¹³C₆ as an HCl salt.
Advantages :
-
High regioselectivity for ether bond formation.
-
Compatibility with isotopically labeled precursors.
Limitations :
Stepwise Deprotection Strategy
Early attempts at one-pot deprotection using hydroiodic acid in acetic acid led to decomposition, prompting the adoption of a sequential approach:
Protocol :
-
BBr₃-Mediated Demethylation : Boron tribromide in dichloromethane at −78°C cleaves methoxy ethers selectively.
-
Ester Saponification : Lithium hydroxide in tetrahydrofuran hydrolyzes methyl esters to carboxylic acids.
-
Amide Hydrolysis : Boiling hydrochloric acid in acetic acid removes acetyl groups, yielding the free amine.
Yield Optimization :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Demethylation | BBr₃, DCM, −78°C | 79 | 95 |
| Ester Saponification | LiOH, THF/H₂O | 82 | 97 |
| Amide Hydrolysis | HCl/AcOH, reflux | 87 | 99 |
This method achieves an overall yield of 56% with >99% purity, as confirmed by HPLC and nuclear magnetic resonance (NMR).
Isotopic Precursor Design and Incorporation
Boronic Acid Synthesis
The ¹³C₆-labeled boronic acid precursor is synthesized via lithium-halogen exchange followed by triisopropyl borate quenching (Scheme 2):
Procedure :
-
Lithiation : Bromoanisole-¹³C₆ is treated with n-butyllithium in anhydrous tetrahydrofuran/toluene at −78°C.
-
Borylation : Triisopropyl borate is added to generate the boronic acid, isolated as a stable triisopropyl boronic ester.
Critical Parameters :
Iodination Strategies
Post-coupling iodination is avoided due to over-iodination risks. Instead, pre-iodinated tyrosine derivatives (e.g., 3,5-diiodo-L-tyrosine) are coupled with boronic acids to ensure regiochemical fidelity.
Comparative Analysis :
| Approach | Iodination Site Control | Yield (%) |
|---|---|---|
| Pre-iodinated Tyrosine | High | 58 |
| Post-coupling Iodination | Low | <10 |
Analytical Validation of L-Thyronine-¹³C₆
Mass Spectrometric Confirmation
High-resolution mass spectrometry (HRMS) confirms isotopic enrichment and molecular integrity:
Data :
Chromatographic Purity Assessment
Reverse-phase HPLC with UV detection (λ = 280 nm) resolves L-thyronine-¹³C₆ from synthetic byproducts:
Conditions :
-
Column: C18, 150 × 4.6 mm, 3.5 µm.
-
Mobile Phase: Gradient of 0.1% formic acid in water/acetonitrile.
Challenges and Mitigation Strategies
Q & A
Q. What are the standard synthesis and characterization protocols for L-Thyronine-13C6?
this compound is synthesized via isotopic incorporation during precursor synthesis, typically using ¹³C-labeled tyrosine derivatives. Characterization involves nuclear magnetic resonance (NMR) to confirm isotopic enrichment (e.g., ¹³C-NMR spectra) and high-performance liquid chromatography–mass spectrometry (HPLC-MS) to verify purity (>95%) and structural integrity. Analytical protocols should align with guidelines for isotopically labeled compounds, including validation of isotopic purity and absence of unlabeled contaminants .
Q. How should researchers design experiments to validate the role of this compound as an internal standard in quantitative assays?
Experimental design must include:
- Controls : Unlabeled L-Thyronine for calibration curves and matrix-matched samples to assess interference.
- Reproducibility : Multiple replicates to evaluate intra- and inter-day precision.
- Sensitivity : Limit of detection (LOD) and quantification (LOQ) calculations using signal-to-noise ratios. Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensure alignment with rigorous scientific objectives .
Q. What storage and stability considerations are critical for this compound in long-term studies?
Storage at +2 to +8°C in inert atmospheres (e.g., argon) prevents degradation. Stability testing under accelerated conditions (e.g., 40°C/75% relative humidity) over 1–3 months is recommended, with periodic HPLC-MS analysis to monitor decomposition. Stability data should be documented using protocols for reproducible chemical storage .
Advanced Research Questions
Q. How can isotope effects influence the pharmacokinetic (PK) profiling of this compound compared to its unlabeled counterpart?
While ¹³C labeling minimally affects chemical properties, subtle isotope effects (e.g., bond strength variations) may alter metabolic rates. Researchers should conduct parallel PK studies using labeled and unlabeled forms in vitro (e.g., microsomal assays) and in vivo (rodent models), with LC-MS/MS quantification. Data analysis must account for mass shift differences (e.g., +6 Da) and validate equivalence in metabolic pathways .
Q. What methodological strategies optimize the detection of this compound in complex biological matrices (e.g., serum or tissue homogenates)?
- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce matrix interference.
- Chromatography : Gradient elution using C18 columns with trifluoroacetic acid (TFA) as an ion-pairing agent.
- Mass Spectrometry : Multiple reaction monitoring (MRM) transitions specific to the +6 Da mass shift. Triangulation of data from spiked recovery experiments ensures accuracy .
Q. How should researchers address discrepancies in quantification data when using this compound across different analytical platforms?
Discrepancies may arise from ionization efficiency variations (e.g., ESI vs. APCI sources) or matrix effects. Mitigation strategies include:
- Cross-Validation : Calibrating instruments with shared reference standards.
- Normalization : Using internal standard recovery rates to adjust quantification.
- Blinded Reanalysis : Independent verification of a subset of samples to identify systemic errors .
Q. What frameworks guide the integration of this compound data into multi-omics studies (e.g., metabolomics or thyroid hormone signaling networks)?
Employ systems biology approaches:
- Data Alignment : Map isotopic tracer data to metabolic pathways using tools like KEGG or Reactome.
- Statistical Integration : Multivariate analysis (e.g., PCA or PLS-DA) to correlate hormone levels with transcriptomic/proteomic datasets.
- Ethical Reporting : Transparent documentation of isotopic tracer use to meet reproducibility standards .
Q. How can researchers evaluate the ethical implications of using isotopically labeled compounds in animal or human studies?
Ethical review boards should assess:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
